molecular formula C2H3Cl3Si B1218785 Trichlorovinylsilane CAS No. 75-94-5

Trichlorovinylsilane

Cat. No. B1218785
Key on ui cas rn: 75-94-5
M. Wt: 161.48 g/mol
InChI Key: GQIUQDDJKHLHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07833820B2

Procedure details

Vinyltrichlorosilane (16.8 g, 104 mmol) was heated to 60° C. and 100 μL 10% H2PtCl6/IPA-solution was added. 1,1,1,4,4-pentachloro-1,4-disilabutane (20.4 g, 77.7 mmol) was added slowly during 20 min so that the temperature did not exceed 100° C. The reaction was allowed to proceed for 12 hours at 100° C., after which it was distilled under vacuum at 115-130° C./<1 mbar. The yield was 31.5 g (74.3 mmol, 96%).
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
1,1,1,4,4-pentachloro-1,4-disilabutane
Quantity
20.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
H2PtCl6 IPA
Quantity
100 μL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([Si:3]([Cl:6])([Cl:5])[Cl:4])=[CH2:2].[Cl:7][Si:8]([Cl:15])([Cl:14])[CH2:9][CH2:10][SiH:11]([Cl:13])[Cl:12]>>[Cl:4][Si:3]([Cl:6])([Cl:5])[CH2:1][CH2:2][Si:11]([Cl:13])([Cl:12])[CH2:10][CH2:9][Si:8]([Cl:15])([Cl:14])[Cl:7]

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
C(=C)[Si](Cl)(Cl)Cl
Step Two
Name
1,1,1,4,4-pentachloro-1,4-disilabutane
Quantity
20.4 g
Type
reactant
Smiles
Cl[Si](CC[SiH](Cl)Cl)(Cl)Cl
Step Three
Name
H2PtCl6 IPA
Quantity
100 μL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 100° C
DISTILLATION
Type
DISTILLATION
Details
after which it was distilled under vacuum at 115-130° C./<1 mbar

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
Cl[Si](CC[Si](CC[Si](Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.